[(4-Bromo-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
(4-Bromo-3-methylphenyl)sulfonylamine is an organic compound that features a brominated aromatic ring, a sulfonyl group, and an amine group attached to a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)sulfonylamine typically involves multiple steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: The sulfonylated intermediate is reacted with 2-hydroxypropylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The amine group can engage in coupling reactions, forming new C-N bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield the corresponding iodinated compound.
Scientific Research Applications
(4-Bromo-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-Bromo-3-methylphenyl)sulfonylamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, while the amine group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenyl)sulfonylamine
- (4-Bromo-3-methylphenyl)sulfonylamine
Uniqueness
(4-Bromo-3-methylphenyl)sulfonylamine is unique due to the presence of the hydroxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.
Properties
CAS No. |
1153437-40-1 |
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Molecular Formula |
C10H14BrNO3S |
Molecular Weight |
308.19g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-7-5-9(3-4-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
InChI Key |
ZVXQWOGVGKZULC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Br |
Origin of Product |
United States |
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